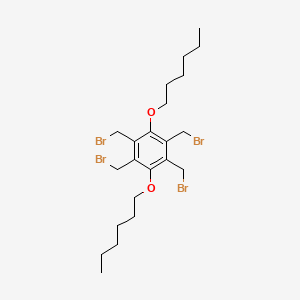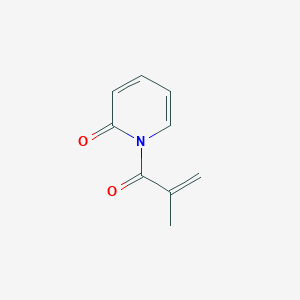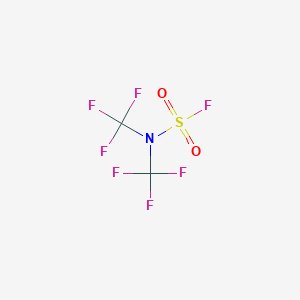
Sulfamoyl fluoride, bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl fluoride, bis(trifluoromethyl)- is an organic compound characterized by the presence of two trifluoromethyl groups attached to a sulfamoyl fluoride moiety. This compound is part of the broader class of sulfamoyl fluorides, which are known for their unique chemical properties and reactivity. The chemical formula for sulfamoyl fluoride, bis(trifluoromethyl)- is (CF₃)₂NSO₂F.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfamoyl fluoride, bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically requires non-aromatic cyclic secondary amines . Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting them with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .
Industrial Production Methods
Industrial production of sulfamoyl fluoride, bis(trifluoromethyl)- often utilizes large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamoyl fluoride, bis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in sulfur-fluoride exchange (SuFEx) reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfamoyl fluoride, bis(trifluoromethyl)- include trifluoromethyltrimethylsilane (TMSCF₃) and potassium bifluoride (KFHF). These reagents facilitate the SuFEx reactions, often carried out in anhydrous dimethyl sulfoxide (DMSO) under mild conditions .
Major Products Formed
The major products formed from reactions involving sulfamoyl fluoride, bis(trifluoromethyl)- depend on the specific nucleophiles used. For example, reactions with amines can yield sulfamide-functionalized derivatives .
Applications De Recherche Scientifique
Sulfamoyl fluoride, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sulfamoyl fluoride, bis(trifluoromethyl)- primarily involves the nucleophilic displacement of the sulfur-fluoride bond. This process often proceeds through a five-coordinate intermediate, where the fluoride ion is replaced by a nucleophile such as a trifluoromethyl anion . This mechanism is central to its reactivity in SuFEx click chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamoyl Fluoride: A simpler analog with the chemical formula FSO₂NH₂.
Difluorosulfamoyl Fluoride: Contains two fluorine atoms attached to the sulfamoyl group.
Dimethylsulfamoyl Fluoride: Features two methyl groups instead of trifluoromethyl groups.
Uniqueness
Sulfamoyl fluoride, bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity in SuFEx reactions. This makes it particularly valuable in applications requiring robust and selective chemical transformations.
Propriétés
Numéro CAS |
141577-86-8 |
|---|---|
Formule moléculaire |
C2F7NO2S |
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
N,N-bis(trifluoromethyl)sulfamoyl fluoride |
InChI |
InChI=1S/C2F7NO2S/c3-1(4,5)10(2(6,7)8)13(9,11)12 |
Clé InChI |
JYCNAMLHWCQCIS-UHFFFAOYSA-N |
SMILES canonique |
C(N(C(F)(F)F)S(=O)(=O)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



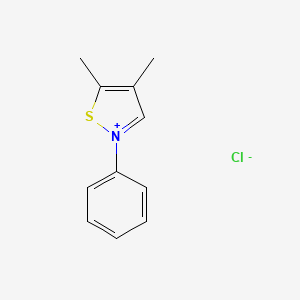
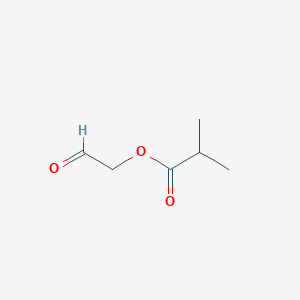
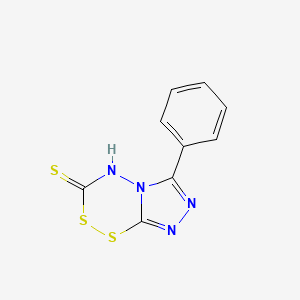


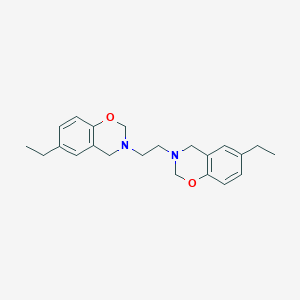



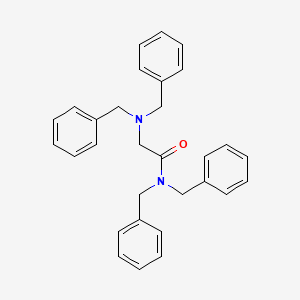
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
